Uridine triphosphate-d13 (dilithium)
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Overview
Description
Uridine triphosphate-d13 (dilithium) is a deuterium-labeled form of uridine triphosphate. Uridine triphosphate is a nucleotide that plays a crucial role in various biological processes, including the regulation of pancreatic functions, both in endocrine and exocrine secretion, proliferation, channel regulation, transporter activity, and intracellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of uridine triphosphate-d13 (dilithium) involves the incorporation of deuterium into uridine triphosphate. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of uridine triphosphate-d13 (dilithium) involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes rigorous quality control measures to maintain the isotopic purity and chemical integrity of the compound .
Chemical Reactions Analysis
Types of Reactions: Uridine triphosphate-d13 (dilithium) undergoes various chemical reactions, including:
Phosphorylation and Dephosphorylation: Involving kinases and phosphatases, respectively.
Common Reagents and Conditions:
Hydrolysis: Requires water and specific enzymes such as nucleoside triphosphate cyclohydrolase.
Phosphorylation: Utilizes ATP and specific kinases.
Major Products:
Hydrolysis: Produces uridine monophosphate and pyrophosphate.
Phosphorylation: Results in the formation of higher phosphorylated nucleotides.
Scientific Research Applications
Uridine triphosphate-d13 (dilithium) is widely used in scientific research due to its stable isotopic labeling, which allows for precise quantification and tracing in various biological systems. Its applications include:
Mechanism of Action
Uridine triphosphate-d13 (dilithium) exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in nucleotide synthesis and degradation. The compound interacts with molecular targets such as kinases and phosphatases, influencing cellular processes like proliferation and signaling .
Comparison with Similar Compounds
Uridine triphosphate (UTP): The non-deuterated form of uridine triphosphate.
Cytidine triphosphate (CTP): Another nucleotide involved in similar biochemical pathways.
Adenosine triphosphate (ATP): A key energy carrier in cells.
Uniqueness: Uridine triphosphate-d13 (dilithium) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This isotopic labeling distinguishes it from other nucleotides and makes it a valuable tool in research .
Properties
Molecular Formula |
C9H13Li2N2O15P3 |
---|---|
Molecular Weight |
509.1 g/mol |
IUPAC Name |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-(3,5,6-trideuterio-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N2O15P3.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7?,8-;;/m1../s1/i1D,2D,3D2,4D,6D,7D,8D,13D,14D;;/hD3 |
InChI Key |
OUFREPIBZXXUHS-NTUBMNTGSA-L |
Isomeric SMILES |
[2H]C1=C(N(C(=O)N(C1=O)[2H])[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+] |
Canonical SMILES |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |
Origin of Product |
United States |
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